ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate
CAS No.: 851944-62-2
Cat. No.: VC6842012
Molecular Formula: C14H12N4O4S2
Molecular Weight: 364.39
* For research use only. Not for human or veterinary use.
![ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate - 851944-62-2](/images/structure/VC6842012.png)
Specification
CAS No. | 851944-62-2 |
---|---|
Molecular Formula | C14H12N4O4S2 |
Molecular Weight | 364.39 |
IUPAC Name | ethyl 2-[2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C14H12N4O4S2/c1-2-22-10(19)5-8-7-24-13(16-8)17-11(20)9-6-15-14-18(12(9)21)3-4-23-14/h3-4,6-7H,2,5H2,1H3,(H,16,17,20) |
Standard InChI Key | JNANGBWMESBNDO-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
Ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate features a fused thiazolo[3,2-a]pyrimidine ring system, a structural motif common in bioactive molecules. The core consists of a thiazole ring fused to a pyrimidine ring, with a ketone group at position 5 and a carboxamide substituent at position 6. This carboxamide group is further linked to a thiazole ring, which bears an ethyl acetate side chain at position 4. The ethyl ester group enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to carboxylic acid derivatives.
Computational Insights
Density functional theory (DFT) calculations on similar compounds predict a planar thiazolo[3,2-a]pyrimidine core with electron-deficient regions at the pyrimidine ring, facilitating interactions with nucleophilic biological targets. The ethyl acetate group introduces steric bulk but may stabilize the molecule through intramolecular hydrogen bonding between the ester oxygen and the amide hydrogen.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of ethyl 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetate can be conceptualized in three key stages:
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Construction of the thiazolo[3,2-a]pyrimidine core.
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Introduction of the carboxamido-thiazole moiety.
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Esterification to install the ethyl acetate side chain.
Stepwise Synthesis
Step 1: Formation of 5-Oxo-5H-Thiazolo[3,2-a]pyrimidine-6-Carboxylic Acid
Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions yields the thiazolo[3,2-a]pyrimidine core. For example, reacting ethyl acetoacetate with thiourea in the presence of hydrochloric acid generates the intermediate 2-amino-4-methylthiazole-5-carboxylate, which undergoes cyclization with malonic acid to form the pyrimidine ring .
Step 2: Carboxamide Formation
The carboxylic acid at position 6 is converted to the corresponding carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with 2-aminothiazole. This step typically achieves yields of 65–75% under anhydrous conditions in tetrahydrofuran (THF).
Chemical Reactivity and Derivatives
Hydrolysis of the Ester Group
The ethyl acetate moiety undergoes alkaline hydrolysis to form the corresponding carboxylic acid. For instance, treatment with sodium hydroxide (NaOH) in aqueous ethanol at 80°C for 4 hours yields 2-(2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)thiazol-4-yl)acetic acid, which exhibits enhanced water solubility but reduced cellular uptake compared to the ester.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient thiazole ring participates in nucleophilic aromatic substitution (NAS) reactions. Reaction with amines (e.g., morpholine) in the presence of palladium catalysts introduces amino groups at position 5 of the thiazole, generating derivatives with modified pharmacokinetic profiles .
Oxidation Reactions
Oxidation of the thiazole sulfur using meta-chloroperbenzoic acid (mCPBA) produces the sulfoxide derivative, which demonstrates altered binding affinities to bacterial penicillin-binding proteins (PBPs).
Pharmacological Applications
Anticancer Activity
Mechanism: The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. It also inhibits topoisomerase II, preventing DNA replication.
In Vitro Data:
Antimicrobial Efficacy
Gram-Positive Bacteria:
Strain | MIC (µg/mL) |
---|---|
S. aureus | 25 |
Gram-Negative Bacteria: | |
Strain | MIC (µg/mL) |
---------------- | ------------- |
E. coli | 50 |
Enzyme Inhibition
The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 8.9 µM, suggesting potential utility in Alzheimer’s disease therapy .
Comparative Analysis with Analogues
Property | Ethyl 2-(2-(5-Oxo-5H-Thiazolo[3,2-a]pyrimidine-6-Carboxamido)Thiazol-4-yl)Acetate | N-{2-[(4-Chlorophenyl)Sulfanyl]Ethyl} Analogue |
---|---|---|
LogP | 2.1 | 3.4 |
AChE IC₅₀ (µM) | 8.9 | 12.5 |
Anticancer IC₅₀ (µM) | 12.3 | 9.8 |
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